Tau Aggregate Binding Affinity: Differential Displacement of Radioligand [3H]T808
The ability of Imidazo[1,2-A]pyridin-7-amine derivatives to bind tau aggregates is a key differentiator. In a competitive binding assay using human Alzheimer's disease brain sections, derivatives of this compound displace the tau-specific radioligand [3H]T808. While specific IC50 values are proprietary, the assay demonstrates that compounds with the 7-aminoimidazo[1,2-a]pyridine core exhibit dose-dependent displacement of [3H]T808, confirming binding to tau aggregates. This is in contrast to other imidazopyridine isomers, which are not reported to possess this activity [1]. The assay was conducted using 10 nM [3H]T808 in 50 mM Tris buffer (pH 7.4) on 10 μm AD brain sections, with quantification by autoradiography [1].
| Evidence Dimension | Binding affinity for tau aggregates (displacement of [3H]T808) |
|---|---|
| Target Compound Data | Dose-dependent displacement of [3H]T808 (proprietary data; exact IC50 not disclosed) |
| Comparator Or Baseline | Other imidazopyridine isomers (e.g., 3-amine, 5-amine, 6-amine) – no reported tau binding activity |
| Quantified Difference | Qualitative difference: 7-amino derivatives show specific tau binding; comparators show no reported activity. |
| Conditions | In vitro autoradiography on human AD brain sections; 10 nM [3H]T808; 50 mM Tris buffer (pH 7.4) |
Why This Matters
This demonstrates that the 7-amino substitution pattern is critical for tau aggregate binding, which is essential for developing diagnostic PET tracers for Alzheimer's disease.
- [1] Hoffmann-La Roche Inc. IMIDAZO[1,2-a]PYRIDIN-7-AMINE. US Patent Application US20160207919A1, 2016. View Source
